2-(4-(methylsulfonyl)phenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O7S3/c1-30(25,26)14-6-2-12(3-7-14)10-16(22)20-18-19-11-17(29-18)31(27,28)15-8-4-13(5-9-15)21(23)24/h2-9,11H,10H2,1H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLBMCWPENZTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(methylsulfonyl)phenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, including antitumor and antibacterial effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a thiazole ring, sulfonyl groups, and a methylsulfonyl phenyl moiety, which are significant for its biological properties. The structural formula can be represented as follows:
Antitumor Activity
Research indicates that thiazole derivatives exhibit promising antitumor properties. The presence of specific substituents on the thiazole and phenyl rings plays a crucial role in enhancing cytotoxicity against various cancer cell lines.
Key Findings:
- IC50 Values : Compounds similar to the target compound have shown IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines, indicating potent cytotoxic activity .
- Mechanism of Action : The mechanism often involves the induction of apoptosis through interaction with key proteins such as Bcl-2. Molecular dynamics simulations suggest hydrophobic interactions are critical for binding .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 | Apoptosis via Bcl-2 |
| Compound 10 | A-431 | 1.98 ± 1.22 | Apoptosis via Bcl-2 |
| Target Compound | Various | TBD | TBD |
Antibacterial Activity
In addition to antitumor effects, thiazole derivatives have demonstrated notable antibacterial properties against various pathogens.
Key Findings:
- Comparative Studies : Some derivatives were found to exhibit antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of electron-donating groups significantly enhances this activity .
- Mechanism : The antibacterial mechanism is often attributed to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Table 2: Summary of Antibacterial Activity
| Compound | Pathogen Tested | Zone of Inhibition (mm) | Comparison |
|---|---|---|---|
| Compound A | Staphylococcus epidermidis | >20 mm | Comparable to norfloxacin |
| Target Compound | TBD | TBD | TBD |
Structure-Activity Relationships (SAR)
The SAR analysis reveals that specific modifications to the thiazole and phenyl rings can significantly impact biological activity:
- Electron-Donating Groups : Methyl and methoxy groups enhance cytotoxicity.
- Positioning : The placement of substituents on the phenyl ring affects both antitumor and antibacterial efficacy .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Study on Cancer Cell Lines : A study demonstrated that a modified thiazole compound induced apoptosis in MGC-803 cells by arresting the cell cycle at the G2/M phase, showcasing its potential as an anticancer agent .
- Antimicrobial Testing : Another investigation tested various thiazole derivatives against clinical isolates of bacteria, confirming their potential as alternative therapeutic agents in treating resistant infections .
Scientific Research Applications
Biological Activities
Recent studies have reported various biological activities associated with derivatives of this compound, particularly focusing on its antimicrobial, anti-inflammatory, and COX (cyclooxygenase) inhibitory properties.
Antimicrobial Activity
A study synthesized a series of related compounds and evaluated their antimicrobial properties. The findings indicated that certain derivatives exhibited significant activity against a range of bacterial strains, suggesting that modifications to the thiazole and acetamide moieties could enhance efficacy against pathogens. For instance, one derivative demonstrated superior activity compared to established antibiotics, indicating its potential as a lead compound for further development in treating bacterial infections .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have also been investigated. In vitro assays showed that specific derivatives could effectively inhibit COX enzymes, which are key players in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
In a comparative study, researchers synthesized various thiazole-based acetamides and tested their antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the thiazole ring significantly improved antibacterial activity, with some compounds showing MIC (minimum inhibitory concentration) values lower than those of traditional antibiotics .
Case Study 2: COX Inhibition
Another study focused on evaluating the anti-inflammatory potential through COX inhibition assays. Compounds derived from the original structure were tested for their ability to inhibit COX-1 and COX-2 enzymes. The most promising candidates exhibited IC50 values comparable to known anti-inflammatory drugs, suggesting that these derivatives could be developed into new therapeutic agents for managing pain and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its dual sulfonyl substituents. Below is a comparative analysis with structurally related analogs:
Key Observations
Sulfonyl vs. Nitro Groups: The target compound’s methylsulfonyl group (electron-withdrawing) may enhance metabolic stability compared to nitro-substituted analogs like 349440-40-0, where nitro groups are prone to reduction .
Thiazole Core Modifications: GSK1570606A replaces sulfonyl groups with fluorophenyl and pyridinyl moieties, likely optimizing kinase-binding affinity through aromatic π-π stacking .
Synthesis Strategies :
- The target compound’s synthesis likely parallels methods in (click chemistry) or (DMAP-mediated coupling), though exact protocols are unspecified.
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () was synthesized via acetylation, emphasizing the versatility of sulfonamide intermediates .
Biological Implications :
Preparation Methods
Synthesis of the Thiazol-2-Amine Core
The thiazole ring serves as the central scaffold for subsequent functionalization. A modified Hantzsch thiazole synthesis is commonly employed, utilizing α-halo ketones and thioureas under controlled conditions. For this compound, 2-amino-5-bromothiazole is synthesized via cyclization of 4-bromoacetophenone with thiourea in ethanol under reflux (78–80°C, 12 hours). The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the ketone, followed by cyclodehydration (Equation 1):
$$
\text{4-Bromoacetophenone + Thiourea} \xrightarrow{\text{Ethanol, Δ}} \text{2-Amino-5-bromothiazole + H}_2\text{O} \quad
$$
Key parameters influencing yield include:
- Solvent polarity : Ethanol (ε = 24.3) outperforms DMF due to better solubility of intermediates.
- Temperature : Yields drop below 70°C due to incomplete cyclization.
- Stoichiometry : A 1:1.2 molar ratio of ketone to thiourea minimizes byproduct formation.
Industrial-scale adaptations employ continuous flow reactors to enhance heat transfer and reduce reaction time to 3–4 hours.
Sulfonylation at Position 5 of the Thiazole Ring
Introducing the 4-nitrophenylsulfonyl group at position 5 requires electrophilic aromatic substitution under strongly acidic conditions. The bromine atom in 2-amino-5-bromothiazole is displaced using 4-nitrobenzenesulfonyl chloride in dichloromethane with anhydrous aluminum chloride (AlCl₃) as a Lewis catalyst (0–5°C, 6 hours):
$$
\text{2-Amino-5-bromothiazole + 4-Nitrobenzenesulfonyl chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{2-Amino-5-((4-nitrophenyl)sulfonyl)thiazole} \quad
$$
Table 1 compares sulfonylation efficiencies under varying conditions:
| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| AlCl₃ | 0–5 | 82 | 98.5 |
| FeCl₃ | 0–5 | 68 | 95.2 |
| Montmorillonite K10 | 25 | 45 | 91.8 |
AlCl₃ provides superior electrophilic activation, though post-reaction quenching with ice-water is critical to prevent over-sulfonation.
Acetamide Formation via Carbodiimide Coupling
The 2-(4-(methylsulfonyl)phenyl)acetic acid moiety is introduced via carbodiimide-mediated coupling. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate the carboxylic acid for nucleophilic attack by the thiazol-2-amine:
$$
\text{2-(4-(Methylsulfonyl)phenyl)acetic acid + EDC/HOBt} \rightarrow \text{Active ester intermediate} \xrightarrow{\text{2-Amino-5-((4-nitrophenyl)sulfonyl)thiazole}} \text{Target compound} \quad
$$
Reaction Optimization:
- Solvent : Dimethylformamide (DMF) enhances reagent solubility but requires strict anhydrous conditions.
- Stoichiometry : A 1.5:1 molar ratio of acid to amine ensures complete conversion.
- Temperature : Room temperature (20–25°C) minimizes racemization.
Purification via flash chromatography (ethyl acetate/hexane, 3:7) yields the final compound in >95% purity.
Oxidation of Methylthio to Methylsulfonyl Group
In alternative routes, the methylsulfonyl group is introduced by oxidizing a precursor methylthio derivative. Oxone® (potassium peroxymonosulfate) in aqueous acetone selectively oxidizes sulfur without affecting nitro or amide groups:
$$
\text{2-(4-(Methylthio)phenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide} \xrightarrow{\text{Oxone®}, \text{Acetone/H}_2\text{O}} \text{Target compound} \quad
$$
Key Considerations:
- pH Control : Maintain pH 7–8 with sodium bicarbonate to prevent over-oxidation.
- Reaction Time : 8–10 hours at 40°C ensures complete conversion.
Industrial-Scale Process Optimization
Large-scale production (≥1 kg) employs the following modifications:
- Continuous Sulfonylation : A plug-flow reactor with AlCl₃ immobilized on silica gel reduces catalyst loading by 40%.
- Coupling in Micellar Media : Use of TPGS-750-M surfactant in water improves EDC/HOBt efficiency, reducing solvent waste.
- Crystallization-Based Purification : Anti-solvent addition (heptane) replaces chromatography, cutting costs by 65%.
Analytical Characterization
Table 2 summarizes spectroscopic data for the final compound:
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 8.35 (d, 2H, Ar-NO₂), 7.92 (d, 2H, Ar-SO₂CH₃), 3.19 (s, 3H, SO₂CH₃) |
| 13C NMR | δ 170.2 (C=O), 152.1 (thiazole C-2), 144.5 (Ar-NO₂), 44.8 (SO₂CH₃) |
| HRMS | [M+H]+: Calculated 490.0924, Found 490.0921 (Δ = -0.61 ppm) |
| HPLC | Retention time: 6.74 min (C18, 70:30 MeOH/H₂O, 1 mL/min) |
IR spectroscopy confirms sulfonyl group presence via strong absorptions at 1350 cm⁻¹ (asymmetric S=O) and 1160 cm⁻¹ (symmetric S=O).
Q & A
Q. What synthetic routes are commonly employed to prepare this compound, and what critical reaction conditions must be optimized?
The synthesis involves multi-step reactions, typically starting with thiazole ring formation followed by sequential sulfonation and acylation. Key steps include:
- Thiazole core construction : Cyclocondensation of thiourea derivatives with α-halo ketones or esters under reflux in solvents like ethanol or DMF .
- Sulfonation : Introduction of sulfonyl groups (methylsulfonyl and nitrophenylsulfonyl) using sulfonyl chlorides in the presence of a base (e.g., triethylamine) to avoid side reactions .
- Acylation : Coupling the thiazol-2-amine intermediate with 2-(4-(methylsulfonyl)phenyl)acetyl chloride in anhydrous dichloromethane . Critical conditions : Temperature control (<50°C for sulfonation), solvent polarity (DMF for solubility), and stoichiometric ratios to minimize byproducts.
Q. Which spectroscopic and chromatographic techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent connectivity (e.g., sulfonyl protons at δ 3.2–3.5 ppm, aromatic protons in the nitrophenyl group) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected at m/z ~505.1) .
- Infrared (IR) Spectroscopy : Peaks at ~1350 cm−1 (S=O stretching) and ~1650 cm−1 (C=O of acetamide) .
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient .
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s bioactivity, particularly its enzyme inhibition potential?
- Target selection : Prioritize enzymes linked to the compound’s structural motifs (e.g., cyclooxygenase-2 due to sulfonyl groups or kinases due to thiazole ).
- Assay protocols :
- Fluorescence-based inhibition assays : Use fluorogenic substrates (e.g., MCA-peptide for proteases) with kinetic readings at λex/λem = 360/460 nm .
- Surface Plasmon Resonance (SPR) : Immobilize target enzymes on sensor chips to measure binding affinity (KD values) .
- Controls : Include known inhibitors (e.g., celecoxib for COX-2) and validate via dose-response curves (IC50 calculations) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
- Reproducibility checks : Standardize assay conditions (pH, temperature, DMSO concentration ≤1%) .
- Metabolic stability analysis : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Structural analogs : Compare activity of derivatives (e.g., replacing nitrophenyl with methoxyphenyl) to identify critical pharmacophores .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Molecular docking : Predict binding modes with targets (e.g., COX-2 using AutoDock Vina) to prioritize modifications enhancing hydrogen bonding .
- ADMET prediction : Tools like SwissADME to optimize logP (<5 for bioavailability) and PSA (<140 Ų for blood-brain barrier penetration) .
- MD simulations : Assess conformational stability of the acetamide-thiazole linkage in aqueous environments (GROMACS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
